molecular formula C17H14F7N3 B11478509 (6E)-2-amino-6-ethylidene-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

(6E)-2-amino-6-ethylidene-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11478509
M. Wt: 393.30 g/mol
InChI Key: MYAVKEMYVKFQEA-KGVSQERTSA-N
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Description

(6E)-2-amino-6-ethylidene-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-2-amino-6-ethylidene-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6E)-2-amino-6-ethylidene-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups.

    Substitution: The fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (6E)-2-amino-6-ethylidene-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable scaffold for designing new drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (6E)-2-amino-6-ethylidene-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridine derivatives and nitrile-containing molecules. Examples include trifluoromethyl-substituted pyridines and other fluorinated heterocycles.

Uniqueness

What sets (6E)-2-amino-6-ethylidene-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile apart is its combination of multiple fluorine atoms and a nitrile group within a single molecule. This unique structure imparts distinctive chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14F7N3

Molecular Weight

393.30 g/mol

IUPAC Name

(2E)-6-amino-2-ethylidene-1-(2-fluorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-3H-pyridine-5-carbonitrile

InChI

InChI=1S/C17H14F7N3/c1-3-12-9(2)15(16(19,20)21,17(22,23)24)10(8-25)14(26)27(12)13-7-5-4-6-11(13)18/h3-7,9H,26H2,1-2H3/b12-3+

InChI Key

MYAVKEMYVKFQEA-KGVSQERTSA-N

Isomeric SMILES

C/C=C/1\C(C(C(=C(N1C2=CC=CC=C2F)N)C#N)(C(F)(F)F)C(F)(F)F)C

Canonical SMILES

CC=C1C(C(C(=C(N1C2=CC=CC=C2F)N)C#N)(C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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